N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
CAS No.:
Cat. No.: VC20253882
Molecular Formula: C14H11F3N4O4
Molecular Weight: 356.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11F3N4O4 |
|---|---|
| Molecular Weight | 356.26 g/mol |
| IUPAC Name | 2-[methyl-[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-2-4-9(5-3-8)21(24)25/h2-6H,7H2,1H3,(H,22,23) |
| Standard InChI Key | HTUPZUSRUUJHCL-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound characterized by a pyrimidine core substituted with a nitrophenyl group and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug discovery, particularly as a scaffold for targeting biological pathways influenced by pyrimidine derivatives.
Synthesis Pathways
The synthesis of N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves:
-
Formation of the Pyrimidine Core:
-
Cyclization reactions involving urea or guanidine derivatives with β-diketones or equivalent precursors.
-
-
Introduction of Substituents:
-
Electrophilic aromatic substitution to attach the nitrophenyl and trifluoromethyl groups.
-
Functionalization of the glycine moiety through amide bond formation with N-methylation.
-
Research Findings and Data
While no direct studies on this compound were identified, related pyrimidine derivatives have shown promising results:
These findings highlight the potential of pyrimidine-based compounds as versatile pharmacophores.
Challenges and Future Directions
-
Synthetic Complexity:
-
Multi-step synthesis can limit scalability.
-
Functional group compatibility during synthesis requires optimization.
-
-
Biological Evaluation:
-
Detailed studies on pharmacokinetics, toxicity, and efficacy are necessary.
-
Computational modeling could predict additional targets.
-
-
Applications in Drug Design:
-
Exploration of analogs with modified substituents to enhance specificity and potency.
-
Investigation into combinatorial effects with other therapeutic agents.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume